5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3OS/c1-23-16-19-8-12(17)14(20-16)15(22)21(11-6-7-11)9-10-4-2-3-5-13(10)18/h2-5,8,11H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIPNOCPAJIGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2F)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide, identified by its CAS number 1090716-47-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The chemical structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFN₃OS |
| Molecular Weight | 325.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound features a pyrimidine ring with a carboxamide functional group, which is crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Compounds with a pyrimidine backbone have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K and mTOR, which are vital for cancer cell survival and growth .
- Anti-inflammatory Effects : Some derivatives have shown promise in treating inflammatory diseases by acting as inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the efficacy of pyrimidine derivatives, including related compounds, against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in melanoma and breast cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Inflammation Models :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dilmapimod | p38 MAP kinase inhibitor | |
| Tarloxotinib | Pan-HER kinase inhibitor | |
| Other Pyrimidine Derivatives | Anticancer, anti-inflammatory |
This table illustrates that while various pyrimidine derivatives share similar mechanisms of action, the specific modifications in their structure can lead to diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Electronic Differences
The compound’s structural analogs share the pyrimidine backbone but differ in substituents, which critically alter physicochemical and biological properties. Below is a comparative analysis with three closely related derivatives:
| Compound Name | Substituents | Key Features |
|---|---|---|
| 5-Chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide | - 5-Cl, 2-SMe, N-cyclopropyl, N-(2-fluorobenzyl) | - Fluorine enhances electronegativity; cyclopropyl imposes steric hindrance. |
| 5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide | - 5-Cl, 2-S-iPr, N-(sulfamoylphenyl) | - Bulky isopropylsulfanyl group reduces solubility; sulfamoylphenyl enhances hydrogen-bonding potential. |
| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | - 6-Me, 2-Ph, 4-NH-(2-fluorophenyl), 5-CH₂-NH-(4-methoxyphenyl) | - Methoxy group improves lipophilicity; intramolecular N–H⋯N hydrogen bonding stabilizes conformation. |
Conformational and Crystallographic Insights
- Dihedral Angles: The title compound’s fluorophenylmethyl and cyclopropyl groups likely induce distinct dihedral angles compared to analogs. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, influencing molecular packing and intermolecular interactions . The cyclopropyl group in the target compound may enforce a more planar conformation, reducing torsional strain.
- Hydrogen Bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms C–H⋯O and C–H⋯π interactions, the target compound’s methylsulfanyl and carboxamide groups may prioritize hydrophobic interactions or halogen bonding (via Cl/F) .
Electronic Effects
- Fluorine vs.
- Sulfur Substituents : The methylsulfanyl (SMe) group offers moderate electron-donating capacity, contrasting with the isopropylsulfanyl (S-iPr) group in ’s compound, which may sterically hinder π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
